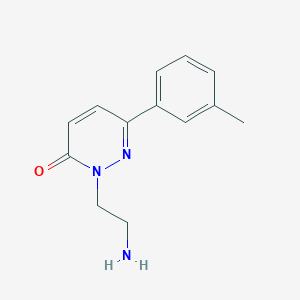

2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-6-(3-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-10-3-2-4-11(9-10)12-5-6-13(17)16(15-12)8-7-14/h2-6,9H,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXHLMHJEXQCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN(C(=O)C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one, with CAS Number 2098143-19-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₅N₃O

- Molecular Weight : 229.28 g/mol

- Structure : The compound features a dihydropyridazinone core substituted with an aminoethyl group and a 3-methylphenyl moiety.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of phosphodiesterase (PDE) inhibition, which plays a crucial role in cellular signaling pathways.

- Phosphodiesterase Inhibition : The compound is believed to act as an inhibitor of phosphodiesterases, enzymes that degrade cyclic nucleotides (cAMP and cGMP). By inhibiting these enzymes, the compound can enhance intracellular levels of cyclic nucleotides, leading to various physiological effects such as vasodilation and increased insulin sensitivity.

- Thermogenic Effects : Preliminary studies suggest that inhibition of PDE10A by related compounds may promote thermogenesis in adipose tissues, indicating potential applications in obesity treatment .

Case Studies and Experimental Data

- PDE10A Inhibition : A study highlighted the role of PDE10A in regulating energy expenditure and thermogenesis. Inhibition of PDE10A led to increased browning of white adipose tissue and improved metabolic profiles in murine models . This suggests that this compound may have similar effects.

- Cytotoxicity Assessments : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity against certain cancer types, potentially through apoptosis induction mechanisms .

- Pharmacokinetic Studies : Pharmacokinetic profiling has shown favorable absorption characteristics for this compound, making it a candidate for further development as a therapeutic agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O |

| Molecular Weight | 229.28 g/mol |

| CAS Number | 2098143-19-0 |

| Biological Activity | PDE inhibition |

| Potential Applications | Obesity treatment, cancer therapy |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties compared to 2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Aminoethyl vs. Methyl: The 2-aminoethyl group (vs. Phenyl vs. Heterocyclic: Replacing phenyl with furan () introduces metabolic vulnerabilities (e.g., oxidation by CYP450 enzymes) but may improve selectivity for certain targets.

Physicochemical Properties :

- Solubility : Polar substituents (e.g., methoxy in , hydroxy in ) enhance aqueous solubility but may reduce cell permeability.

- Lipophilicity : The 3-methylphenyl group in the target compound balances lipophilicity for membrane penetration, while fluorophenyl () increases logP, favoring CNS penetration.

Synthetic Accessibility: Halide displacement reactions (as in ) are common for introducing substituents at position 2. The aminoethyl group may require protective strategies (e.g., Boc protection) during synthesis.

Biological Correlations: Metabolomic studies () suggest dihydropyridazinones with cationic side chains (e.g., aminoethyl) interact with serum proteins, altering pharmacokinetic profiles.

Research Implications

The structural versatility of dihydropyridazinones allows for fine-tuning of pharmacological properties. For instance:

Vorbereitungsmethoden

Cyclization from Hydrazine and β-Ketoesters or β-Diketones

A common route involves the condensation of hydrazine derivatives with β-ketoesters or β-diketones bearing appropriate aryl substituents to form the pyridazinone ring:

- Starting with a 3-methylphenyl-substituted β-ketoester, reaction with hydrazine hydrate leads to ring closure forming the 2,3-dihydropyridazin-3-one scaffold.

- The 2-position is then functionalized by alkylation with 2-bromoethylamine or similar aminoalkyl halides to introduce the 2-(2-aminoethyl) substituent.

This method benefits from straightforward reaction conditions and good yields, allowing selective substitution patterns on the pyridazinone ring.

Mo(CO)6-Mediated Ring Expansion

A more advanced synthetic approach involves Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to access 2,6-disubstituted dihydropyridazinones:

- The isoxazole ring is expanded under Mo(CO)6 catalysis to form the pyridazinone nucleus.

- Subsequent functional group transformations allow the introduction of the 2-(2-aminoethyl) side chain and the 6-(3-methylphenyl) substituent.

- This method provides access to highly substituted pyridazinones with diverse substitution patterns.

Nucleophilic Substitution on Chloropyridazine Intermediates

Another established route includes:

- Preparation of 6-(3-methylphenyl)-3-chloropyridazine intermediates.

- Nucleophilic substitution of the chlorine atom with 2-aminoethyl nucleophiles under basic conditions (e.g., potassium carbonate in DMSO).

- Hydrolysis and purification steps yield the target dihydropyridazinone.

This route is supported by the literature describing chloropyridazine intermediates converted into pyridazinones by hydrolysis and nucleophilic substitution, providing good control over regioselectivity and functional group tolerance.

Multicomponent Reactions and Microwave-Assisted Syntheses

- Multicomponent reactions involving 2-amino-6-methylbenzothiazole, aromatic aldehydes, and active methylene compounds have been adapted for related dihydropyridine systems, which can be analogously applied to pyridazinones.

- Microwave irradiation techniques have been shown to improve yields and reduce reaction times in the synthesis of substituted dihydropyridazinones, particularly when solid supports like acidic alumina are used.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine Condensation + Alkylation | Hydrazine hydrate, β-ketoester, 2-bromoethylamine | Reflux in ethanol or methanol, base catalysis | Simple, good yields, selective substitution | Multi-step, requires purification |

| Mo(CO)6-Mediated Ring Expansion | Methyl 2-(isoxazol-5-yl)-3-oxopropanoates, Mo(CO)6 | Heating under inert atmosphere | Access to diverse substitution patterns | Requires handling of Mo(CO)6, complex setup |

| Nucleophilic Substitution on Chloropyridazine | Chloropyridazine intermediate, 2-aminoethyl nucleophile, K2CO3 | DMSO, 90-120 °C, basic conditions | Regioselective, good functional group tolerance | Requires preparation of chloropyridazine |

| Microwave-Assisted Multicomponent Reaction | 2-amino-6-methylbenzothiazole, aldehydes, active methylene compounds | Microwave irradiation, solid support | Fast reaction, higher yields | May require specialized equipment |

Detailed Research Findings and Notes

- The hydrazine condensation route is well-documented for the synthesis of 2,3-dihydropyridazin-3-ones with aryl substitution at the 6-position. The aminoethyl group is typically introduced via nucleophilic substitution on a suitable leaving group at the 2-position.

- Mo(CO)6-mediated ring expansion provides a strategic synthetic alternative that allows construction of complex substitution patterns on the pyridazinone ring, including the 3-methylphenyl group at the 6-position.

- The nucleophilic substitution on chloropyridazine intermediates is a versatile method that has been used in the synthesis of various pyridazinone derivatives, including those with aminoethyl side chains, by employing potassium carbonate as a base in polar aprotic solvents such as DMSO.

- Microwave-assisted methods improve the efficiency of the synthesis, reducing reaction times from hours to minutes and increasing yields, particularly when solid supports like acidic alumina are used. This method is promising for scale-up and green chemistry applications.

- Analytical characterization of the synthesized compounds typically involves IR, UV, ^1H-NMR, and ^13C-NMR spectroscopy to confirm the presence of the pyridazinone core and the substitution pattern.

Q & A

Q. How can regioselectivity issues during functionalization of the dihydropyridazinone core be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.